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molecular formula C9H12N2O3 B8776716 2-Tert-butyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-Tert-butyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No. B8776716
M. Wt: 196.20 g/mol
InChI Key: RDDHKQOBGMNPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664380B2

Procedure details

Ethyl 2-tert-butyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate (43.9 g) was dissolved in ethanol (200 ml), 2M aqueous sodium hydroxide solution (330 ml) was added and the mixture was stirred at room temperature for 40 hr. The reaction mixture was concentrated under reduced pressure, and aqueous layer of the mixture was adjusted to pH 8 with 6M hydrochloric acid. The mixture was concentrated under reduced pressure and azeotroped with 2-propanol. The residue was suspended in acetone, and insoluble powder was collected by filtration. The obtained powder was suspended in 1M hydrochloric acid and the mixture was adjusted to pH 3, and concentrated under reduced pressure. The residue was azeotroped with 2-propanol, and the insoluble material was suspended in acetone and filtered off. The filtrate was concentrated under reduced pressure to give the object product (32.8 g) as a powder.
Quantity
43.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[NH:6][C:7](=[O:16])[C:8]([C:11]([O:13]CC)=[O:12])=[CH:9][N:10]=1)([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>C(O)C>[C:1]([C:5]1[NH:6][C:7](=[O:16])[C:8]([C:11]([OH:13])=[O:12])=[CH:9][N:10]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
43.9 g
Type
reactant
Smiles
C(C)(C)(C)C=1NC(C(=CN1)C(=O)OCC)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
330 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 40 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, and aqueous layer of the mixture
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
azeotroped with 2-propanol
FILTRATION
Type
FILTRATION
Details
insoluble powder was collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was azeotroped with 2-propanol
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
C(C)(C)(C)C=1NC(C(=CN1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.8 g
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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